molecular formula C22H19FN4O4S B13940809 N-(3-(3,5-Dimethoxyphenylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide

N-(3-(3,5-Dimethoxyphenylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide

Cat. No.: B13940809
M. Wt: 454.5 g/mol
InChI Key: IKCRYIPVXLGUJT-UHFFFAOYSA-N
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Description

N-(3-(3,5-Dimethoxyphenylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinoxaline ring, along with the dimethoxyphenyl and fluorobenzenesulfonamide groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3,5-Dimethoxyphenylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and protecting groups may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3,5-Dimethoxyphenylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(3,5-Dimethoxyphenylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    7-((3,5-Dimethoxyphenyl)amino)quinoxaline derivatives: These compounds share the quinoxaline core and the dimethoxyphenyl group but differ in other substituents.

    Quinoxaline N-oxides: Oxidized derivatives of quinoxalines with similar biological activities.

    Dihydroquinoxalines: Reduced forms of quinoxalines with distinct chemical properties

Uniqueness

N-(3-(3,5-Dimethoxyphenylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the 4-fluorobenzenesulfonamide group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications .

Properties

Molecular Formula

C22H19FN4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C22H19FN4O4S/c1-30-16-11-15(12-17(13-16)31-2)24-21-22(26-20-6-4-3-5-19(20)25-21)27-32(28,29)18-9-7-14(23)8-10-18/h3-13H,1-2H3,(H,24,25)(H,26,27)

InChI Key

IKCRYIPVXLGUJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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